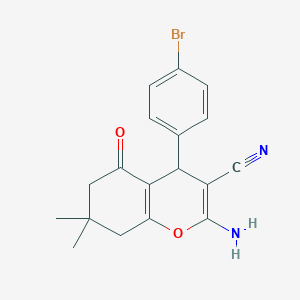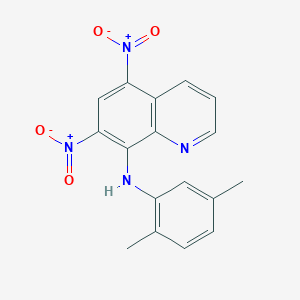![molecular formula C22H15Cl5N4O2S2 B11712046 N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 1-(Benzoylamino)-2,2-dichlorovinyl sulfide, followed by its reaction with 4-pyrimidinyl sulfide under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the dichlorovinyl group, leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C22H15Cl5N4O2S2 |
|---|---|
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
N-[1-[2-(1-benzamido-2,2-dichloroethenyl)sulfanylpyrimidin-4-yl]sulfanyl-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C22H15Cl5N4O2S2/c23-16(24)19(30-17(32)13-7-3-1-4-8-13)35-21-28-12-11-15(29-21)34-20(22(25,26)27)31-18(33)14-9-5-2-6-10-14/h1-12,20H,(H,30,32)(H,31,33) |
Clé InChI |
NRHYTZVORITNJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC(=NC=C2)SC(=C(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)

![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)


![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)




![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
